molecular formula C11H11N3O2 B3347326 1-benzyl-2-methyl-4-nitro-1H-imidazole CAS No. 13230-06-3

1-benzyl-2-methyl-4-nitro-1H-imidazole

Cat. No.: B3347326
CAS No.: 13230-06-3
M. Wt: 217.22 g/mol
InChI Key: WAFSMRYZKYAZJQ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-4-nitro-1H-imidazole is a versatile nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery. This derivative is part of the nitroimidazole class, which is known for its broad spectrum of pharmacological activities. Its primary research value lies in its role as a precursor for the design and synthesis of novel hybrid molecules with potential therapeutic applications. Research indicates that derivatives of this core structure have demonstrated significant anti-proliferative potency against various human cancer cell lines. For instance, conjugates featuring this motif have shown promising cytotoxicity against the MCF-7 (breast cancer) cell line, with specific compounds exhibiting IC50 values as low as 2.00 μM . The compound's utility extends to the development of antimicrobial agents. Structural analogues have been evaluated for their in vitro antibacterial and antifungal activities, showing enhanced efficacy compared to parent compounds against a range of microorganisms . Furthermore, the scaffold has been explored for its antiparasitic properties. Synthetic derivatives have displayed notable in vitro trichomonicidal and giardicidal activity, in some cases demonstrating potency comparable to or greater than established drugs like benznidazole . The mechanism of action for nitroimidazole derivatives often involves bioreductive activation. The nitro group can be reduced in hypoxic environments, generating reactive species that cause cytotoxic damage to macromolecules like DNA and proteins . This property makes it a compound of interest for probing tumor hypoxia and for developing targeted therapies. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-methyl-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-12-11(14(15)16)8-13(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFSMRYZKYAZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353933
Record name 1-Benzyl-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-06-3
Record name 1-Benzyl-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Regioselective Functionalization of 1 Benzyl 2 Methyl 4 Nitro 1h Imidazole

Established Synthetic Routes to 1-Benzyl-2-methyl-4-nitro-1H-imidazole

The primary and most documented method for synthesizing this compound is through the direct N-alkylation of the readily available precursor, 2-methyl-4(5)-nitro-1H-imidazole.

The N-alkylation of 2-methyl-4(5)-nitro-1H-imidazole with benzylating agents, such as benzyl (B1604629) halides, is a common and effective strategy. researchgate.net This reaction, however, presents a challenge in regioselectivity, as the starting material exists as a tautomeric mixture of 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole, leading to two possible N-alkylation products: the N1-substituted (4-nitro isomer) and the N3-substituted (5-nitro isomer). The desired product, this compound, is the 4-nitro isomer. Research has focused on optimizing reaction conditions to favor its formation. derpharmachemica.comnih.gov

Phase Transfer Catalysis (PTC) has emerged as a highly efficient method for the N-alkylation of nitroimidazoles, offering advantages such as improved yields, shorter reaction times, and the avoidance of harsh conditions or expensive solvents like DMF. tandfonline.com A solid-liquid PTC system is particularly effective. tandfonline.comtandfonline.com This approach typically involves reacting 2-methyl-4(5)-nitroimidazole with a benzyl halide in the presence of a solid base, like potassium carbonate, and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a non-polar or moderately polar solvent. researchgate.nettandfonline.com The catalyst facilitates the transfer of the imidazole (B134444) anion from the solid phase to the organic phase, where it reacts with the benzylating agent. acsgcipr.org This method has been successfully used to synthesize a variety of 1-alkyl-2-methyl-4-nitroimidazoles in excellent yields. tandfonline.com

The regiochemical outcome of the N-alkylation is highly dependent on the reaction conditions. The choice of solvent, base, and temperature can significantly influence the ratio of the desired 1,4-isomer (this compound) to the 1,5-isomer.

Solvent: Solvents play a crucial role in the reaction. Studies have shown that using acetonitrile (B52724) as a solvent in the presence of potassium carbonate (K2CO3) leads to good yields of N-alkylated imidazole derivatives. derpharmachemica.comresearchgate.net Other solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also used, often in conjunction with bases like potassium hydroxide (B78521) or K2CO3. derpharmachemica.comderpharmachemica.com However, acetonitrile is often preferred as it can provide better yields compared to other conditions. researchgate.net

Base: The choice of base is critical for deprotonating the imidazole ring. Potassium carbonate (K2CO3) is a commonly used base that provides good yields, particularly when paired with acetonitrile. derpharmachemica.comresearchgate.net While stronger bases like sodium hydride (NaH) can offer excellent regioselectivity for the N1 position, they may result in poor conversion unless the temperature is elevated. nih.gov The combination of K2CO3 in acetonitrile generally provides a favorable balance of reactivity and selectivity. researchgate.net

Temperature: Temperature affects both the reaction rate and the yield. For many N-alkylation reactions of nitroimidazoles, heating is necessary to achieve good results. For instance, increasing the reaction temperature to 60°C has been shown to markedly improve the yields of N-alkylated products. derpharmachemica.comresearchgate.net Reactions can last from one to three hours at this elevated temperature. derpharmachemica.com Room temperature reactions are possible, especially with PTC, but may result in lower yields. researchgate.netderpharmachemica.com

Table 1: Effect of Reaction Conditions on the N-Alkylation of Nitroimidazoles

BaseSolventTemperatureOutcome/YieldReference
K2CO3Acetonitrile60°CLeads to good yields (66-85%) of N-alkylated derivatives. derpharmachemica.comresearchgate.net
K2CO3DMF110-120°CMethod reported for alkyl halides, but high temperature and expensive solvent are drawbacks. tandfonline.com
KOH or K2CO3DMSO or DMFNot specifiedGeneral procedure for N-alkylation. derpharmachemica.com
NaHTHF50°CExcellent N-1 regioselectivity (>99:1) and complete conversion for analogous indazole systems. nih.gov
K2CO3 / TBABAcetonitrile70-80°CSolid-liquid PTC method giving excellent yields for 1-alkyl-2-methyl-4-nitroimidazoles. tandfonline.com

While direct N-alkylation is the most straightforward route, other synthetic strategies documented for analogous N-substituted nitroimidazoles could potentially be adapted. For instance, the Mitsunobu reaction offers an alternative for N-alkylation under milder conditions. nih.govmdpi.com This reaction involves the use of an alcohol (like benzyl alcohol), triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method has been used for the synthesis of Evofosfamide, a 2-nitroimidazole (B3424786) derivative, by coupling a 2-nitroimidazole alcohol with a phosphoramidate (B1195095) mustard. nih.gov Another approach involves the multi-step synthesis starting from different precursors, such as the reaction of 2-bromopropionaldehyde with acetamidine (B91507) hydrochloride to form an imidazole ring, which is subsequently benzylated. google.com

N-Alkylation Strategies of 2-Methyl-4(5)-nitro-1H-imidazole with Benzylating Agents

Advanced Derivatization and Functionalization Strategies of this compound

Once this compound is synthesized, it can serve as a scaffold for further modifications to explore structure-activity relationships. These strategies focus on introducing additional functional groups onto the imidazole ring.

The C-5 position of the 1,4-disubstituted imidazole ring is a prime target for introducing further diversity. The electron-withdrawing nitro group at C-4 activates the C-5 position for certain reactions. Methods for functionalizing this position have been developed for related nitroimidazole compounds. For example, C-amination at the C-5 position of 1-methyl-4-nitroimidazole (B145534) has been achieved by reacting it with (1-methylhydrazin-1-ium-1-ylidene)iodate in the presence of a base like potassium tert-butylate in DMSO, yielding 5-amino-1-methyl-4-nitroimidazole. mdpi.com Similar strategies could potentially be applied to the 1-benzyl analogue. Furthermore, the synthesis of 5-substituted piperazinyl-4-nitroimidazole derivatives has been reported as a route to new anti-HIV agents, indicating that nucleophilic substitution at the C-5 position is a viable strategy for derivatization. mdpi.com These methods highlight the potential for creating a diverse library of compounds based on the this compound core structure for further biological evaluation.

Modification of the Benzyl Moiety for Structure-Reactivity Studies

The benzyl group attached to the N1 position of the imidazole ring serves as a key site for synthetic modification to study how structural changes influence the molecule's properties. A primary method for creating derivatives involves the N-alkylation of the 2-methyl-4(5)-nitroimidazole precursor with various substituted benzyl halides.

An efficient and highly regioselective method for this N1-alkylation has been developed, which operates at room temperature using a solid-liquid phase transfer catalyst. researchgate.net This approach successfully yields N1-(substituted-benzyl)-2-methyl-4-nitro-1H-imidazoles, avoiding the formation of the N3-isomer. researchgate.net The methodology is noted for its mild conditions and simple work-up procedure, resulting in excellent yields of the desired 4-nitroimidazole (B12731) products. researchgate.net

Table 1: Examples of N1-Substituted Benzyl Derivatives of 2-Methyl-4-nitro-1H-imidazole

Compound NameSubstituent on Benzyl RingReference
This compoundNone researchgate.net
1-(4-Bromobenzyl)-2-methyl-4-nitro-1H-imidazole4-Bromo researchgate.net

Synthesis of Hybrid Scaffolds Incorporating this compound (e.g., Triazoles, Piperazines)

A significant area of synthetic exploration involves creating hybrid molecules that combine the this compound scaffold with other heterocyclic rings like piperazine (B1678402) and triazole. This molecular hybridization aims to integrate the chemical properties of each component into a single, novel structure.

A notable synthetic strategy involves a multi-step process beginning with a piperazine-functionalized nitroimidazole. Specifically, 1-(N¹-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine has been used as a key scaffold. researchgate.netnih.gov This intermediate, which already incorporates the benzyl-nitroimidazole and a piperazine linker, is then subjected to a "click chemistry" reaction. researchgate.netnih.gov

The terminal alkyne group on the piperazine moiety reacts with a variety of organic azides to selectively produce 1,4-disubstituted-1,2,3-triazoles. researchgate.netnih.gov This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that allows for the creation of a large library of hybrid compounds. researchgate.netnih.govrsc.org The resulting molecules, such as 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole motifs, have been fully characterized by physicochemical methods including ¹H NMR, ¹³C NMR, and HRMS. researchgate.netnih.gov

This approach demonstrates a powerful method for linking the core nitroimidazole structure to a triazole ring via a piperazine bridge, enabling the exploration of complex chemical spaces. researchgate.netnih.gov

Table 2: Key Intermediates and Hybrid Scaffolds

Compound TypeDescriptionSynthetic MethodReference
Piperazine-alkyne Scaffold1-(N¹-benzyl- 2-methyl-4-nitro-1H-imidazole- 5-yl)-4-(prop-2-yn-1-yl) piperazineReaction of a piperazine-substituted nitroimidazole with a propargyl group. researchgate.netnih.gov
Triazole-Piperazine Hybrid4-((4-(this compound-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazoleClick chemistry reaction between the piperazine-alkyne scaffold and various organic azides. researchgate.netnih.gov

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including nitroimidazoles. uniroma1.it While specific green synthesis protocols exclusively for this compound are not extensively documented, methods applied to analogous structures highlight sustainable alternatives.

One greener approach is the use of microwave-assisted synthesis. nih.gov This technique often leads to significantly shorter reaction times, higher yields, and can reduce the need for conventional, and often hazardous, solvents. nih.gov The synthesis of N-substituted benzimidazole (B57391) derivatives, for example, has been successfully achieved with excellent yields (90-99%) using microwave irradiation. nih.gov

Furthermore, the synthetic method for N1-alkylation of 2-methyl-4(5)-nitroimidazole at room temperature using a phase transfer catalyst can be considered a step towards a greener process. researchgate.net It avoids high temperatures, which reduces energy consumption, and its eco-friendliness is enhanced by the potential use of greener solvents. researchgate.netuniroma1.it The development of synthetic routes that occur in water or use recyclable catalysts, such as Er(OTf)₃, for related benzimidazole syntheses, also points towards more sustainable future methodologies. mdpi.com These approaches minimize the environmental impact and align with the core goals of green chemistry. uniroma1.it

Advanced Structural Characterization and Conformational Analysis of 1 Benzyl 2 Methyl 4 Nitro 1h Imidazole

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis is fundamental to confirming the molecular identity, purity, and structural features of 1-benzyl-2-methyl-4-nitro-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete molecular picture.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Regioisomeric Purity and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the constitution of this compound. The specific substitution pattern on the imidazole (B134444) ring is confirmed through ¹H and ¹³C NMR, which unambiguously establishes the connectivity of the benzyl (B1604629), methyl, and nitro groups.

The synthesis of this compound via N-alkylation of 2-methyl-4(5)-nitroimidazole can potentially yield two regioisomers: the 4-nitro and the 5-nitro derivative. However, studies employing specific synthetic conditions, such as the use of a phase transfer catalyst at room temperature, have been shown to be highly regioselective, yielding the this compound isomer as the predominant product. researchgate.net The NMR spectra of the purified product confirm this high regioisomeric purity.

The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that are fully consistent with the structure. researchgate.net A singlet at 7.65 ppm corresponds to the lone proton on the imidazole ring (H-5). researchgate.net The protons of the benzyl group's phenyl ring appear as a multiplet between 7.28 and 7.36 ppm and a doublet of doublets at 7.12 ppm. researchgate.net A key singlet at 5.58 ppm is assigned to the methylene (B1212753) (-CH₂-) protons of the benzyl group, confirming its attachment to a nitrogen atom. researchgate.net The methyl group protons at position 2 of the imidazole ring resonate as a singlet at 2.39 ppm. researchgate.net

The ¹³C NMR spectrum further corroborates the molecular framework. The carbon atoms of the imidazole ring appear at 146.99 ppm (C-2), and 121.23 ppm (C-5), with the C-4 carbon bearing the nitro group also accounted for. researchgate.net The carbons of the phenyl ring are observed in the aromatic region (127.35–133.89 ppm). researchgate.net The methylene carbon signal at 51.05 ppm and the methyl carbon signal at 13.40 ppm complete the spectral assignment. researchgate.net

While specific 2D NMR experimental data such as COSY, HSQC, and HMBC for this compound are not detailed in the surveyed literature, these techniques are routinely used to provide definitive proof of connectivity by showing correlations between protons and carbons within the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃. researchgate.net
NucleusAssignmentChemical Shift (δ, ppm)Multiplicity
¹H NMRIm-H57.65s (singlet)
Ph-H7.12 - 7.36m (multiplet)
Ph-CH₂-N5.58s (singlet)
Im-CH₃2.39s (singlet)
¹³C NMRIm-C2146.99-
Ph-C (quaternary)133.89-
Ph-C129.47-
Ph-C129.11-
Ph-C127.35-
Im-C5121.23-
Ph-CH₂-N51.05-
Im-CH₃13.40-

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR spectrum of this compound shows several characteristic absorption bands. researchgate.net The most prominent are the strong bands corresponding to the nitro group (NO₂), which typically exhibit asymmetric and symmetric stretching vibrations. For this compound, these are observed at 1538 cm⁻¹ and 1291 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching is identified by the band at 3096 cm⁻¹, while the C=C stretching of the aromatic rings is seen at 1604 cm⁻¹. researchgate.net While detailed Raman spectroscopic data for this specific compound is not available in the reviewed literature, it would serve as a complementary technique, particularly for identifying vibrations of the molecular backbone and symmetric functional groups.

Table 2: Key FT-IR Absorption Bands for this compound. researchgate.net
Wavenumber (cm⁻¹)Vibrational Mode Assignment
3096Aromatic C-H Stretch
1604Aromatic C=C Stretch
1538Asymmetric NO₂ Stretch
1291Symmetric NO₂ Stretch
831C-N Stretch / Out-of-plane bending

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound by providing a highly accurate mass measurement. The molecular formula of the compound is C₁₁H₁₁N₃O₂. researchgate.net This corresponds to a calculated exact mass that can be verified by HRMS to within a few parts per million, offering definitive proof of the chemical formula. While detailed studies on the specific fragmentation pathways of this compound under mass spectrometric conditions are not extensively documented in the surveyed literature, such an analysis would typically involve the characteristic loss of the nitro group and fragmentation of the benzyl substituent.

Solid-State Structural Investigations

The analysis of the solid-state structure provides crucial information on the molecule's three-dimensional geometry, conformation, and the intermolecular interactions that dictate its packing in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

A search of the published scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. The determination of its crystal structure would be a critical step for a complete understanding of its chemical nature.

If such data were available, single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's absolute configuration and conformation in the solid state. Of particular interest would be the dihedral angle between the imidazole and phenyl rings, which is a key conformational parameter. Furthermore, this technique would elucidate the network of intermolecular interactions responsible for the crystal packing. In related 1-aryl-4-nitroimidazole structures, weak intermolecular forces such as C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions, are known to be significant in directing the supramolecular assembly. researchgate.net For instance, studies on similar molecules show that centrosymmetric dimers can be formed through C—H···O hydrogen bonds involving the nitro group, which then connect into larger networks. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Crystal Packing

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice, but it is entirely dependent on the availability of single-crystal X-ray diffraction data. As no crystal structure has been reported for this compound, a Hirshfeld analysis cannot be performed.

Conformational Dynamics and Energetics

Theoretical studies on similar nitroimidazole derivatives have often employed Density Functional Theory (DFT) to explore conformational preferences and rotational energy barriers. nih.gov For this compound, the rotation around the N1-C(benzyl) bond would be a key determinant of its conformational landscape. The presence of the methyl group at the 2-position and the nitro group at the 4-position of the imidazole ring introduces steric and electronic factors that influence the energetically preferred conformations.

In related structures, the dihedral angle between the imidazole and benzene (B151609) rings can vary significantly, indicating that the rings are generally not co-planar. researchgate.net The interplay of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the imidazole ring, along with electronic interactions, governs the rotational barrier.

A hypothetical potential energy surface scan for the rotation around the N1-C(benzyl) bond in this compound would likely reveal distinct energy minima and maxima. The minima would correspond to stable, staggered conformations, while the maxima would represent eclipsed, high-energy transition states. The energy difference between these states defines the rotational energy barrier.

To illustrate the type of data obtained from such an analysis, a hypothetical table of relative energies for different conformers as a function of the C(2)-N(1)-C(benzyl)-C(phenyl) dihedral angle is presented below. Please note that this data is illustrative and not based on experimental or calculated values for this specific molecule.

Dihedral Angle (C₂-N₁-C(benzyl)-C(phenyl)) (°)Relative Energy (kcal/mol)Conformer Description
05.0Eclipsed (High Energy)
600.5Gauche (Staggered)
900.0Orthogonal (Global Minimum)
1200.6Gauche (Staggered)
1804.5Eclipsed (High Energy)

This table is a hypothetical representation of the expected conformational energetics.

The global minimum at a near-orthogonal orientation (90°) would minimize steric repulsion between the phenyl ring and the imidazole ring substituents. The rotational barrier would be the energy difference between the most stable conformer and the highest energy transition state. Studies on related bi-aryl systems have shown that such barriers can be on the order of several kcal/mol. rsc.org The precise energetics would be a balance between the stabilizing effects of conjugation, which would favor planarity, and the destabilizing effects of steric hindrance.

Electronic Structure, Quantum Chemical Properties, and Reactivity of 1 Benzyl 2 Methyl 4 Nitro 1h Imidazole

Theoretical Investigations of Electronic Structure

Theoretical and computational methods provide profound insights into the electronic characteristics of a molecule, which in turn govern its reactivity and physical properties. For 1-benzyl-2-methyl-4-nitro-1H-imidazole, these investigations focus on the distribution of electrons and energy levels within the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that most readily accepts electrons, acting as an electrophile. libretexts.orgpearson.com The interaction and energy difference between these two orbitals are critical for understanding chemical reactions. wikipedia.org

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. researchgate.net For aromatic and heterocyclic compounds like this compound, the electron density in the HOMO is typically distributed across the π-system of the aromatic and imidazole (B134444) rings. The LUMO's density is often localized on regions with electron-withdrawing groups. In this specific molecule, the electron-withdrawing nitro group (-NO₂) is expected to significantly lower the LUMO energy and concentrate electron density in that region, making it a primary site for nucleophilic attack. The nucleophilicity of a molecule is related to its HOMO energy, while its electrophilicity is linked to its LUMO energy. pku.edu.cn

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Orbital/ConceptDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). Higher energy corresponds to a stronger nucleophile.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). Lower energy corresponds to a stronger electrophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A small gap indicates high reactivity and polarizability. A large gap indicates high kinetic stability.

This table provides a generalized overview of FMO theory concepts.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. nih.govresearchgate.net

Neutral Regions (Green): These areas have a relatively balanced potential. nih.gov

For this compound, the MEP would show a significant negative potential localized around the oxygen atoms of the nitro group due to their high electronegativity. This indicates a strong attraction for protons or other electrophiles at this site. The hydrogen atoms on the benzyl (B1604629) and methyl groups, as well as parts of the imidazole ring, would exhibit positive potential, marking them as sites for potential nucleophilic interaction. The benzyl ring itself would likely show a complex distribution of potential related to its aromatic π-system.

Chemical Reactivity and Reaction Mechanisms

The chemical behavior of this compound is largely dictated by the functionalities present: the imidazole ring, the nitro group, and the benzyl substituent. The following sections focus on the reactivity inherent to the core nitroimidazole structure.

Nitroimidazoles are typically amphoteric, meaning they can act as both acids and bases. nih.gov The imidazole ring contains a basic nitrogen atom (N-3) that can be protonated in acidic conditions. However, the presence of the strongly electron-withdrawing nitro group reduces the basicity of the imidazole ring compared to unsubstituted imidazole.

The acidity of the molecule is also influenced by the nitro group. In the case of 4(5)-nitroimidazoles, the proton on the ring nitrogen can be lost under basic conditions. For instance, studies on 2-methyl-5(4)-nitroimidazole have determined an acidic dissociation constant (pKa) of approximately 9.64. nih.gov The substitution of a benzyl group at the N-1 position, as in this compound, removes this acidic proton, so its acidic character would be significantly diminished. The primary acid-base equilibrium of interest for this specific compound would therefore be the protonation of the N-3 atom under sufficiently acidic conditions.

The reduction of the nitro group is a cornerstone of the chemistry of nitroaromatic compounds. niscpr.res.in This process can proceed through different pathways depending on the reducing agent and reaction conditions. The reduction is a multi-step process involving the transfer of up to six electrons to convert the nitro group (-NO₂) into an amino group (-NH₂). nih.gov

The typical reduction sequence involves several key intermediates: nih.govorientjchem.org

One-electron reduction: The nitro group accepts a single electron to form a nitro anion radical (R-NO₂⁻).

Further reduction: This is followed by the formation of a nitroso intermediate (R-NO).

Hydroxylamine (B1172632) formation: The nitroso group is then reduced to a hydroxylamine derivative (R-NHOH).

Final reduction: The final step is the reduction of the hydroxylamine to the corresponding amine (R-NH₂).

Table 2: Intermediates in the Chemical Reduction of a Nitro Group

StageIntermediate SpeciesOxidation State of Nitrogen
InitialNitro (R-NO₂)+3
Step 1Nitroso (R-NO)+1
Step 2Hydroxylamine (R-NHOH)-1
FinalAmine (R-NH₂)-3

This table outlines the primary intermediates in the sequential two-electron reduction pathway.

In chemical systems, this reduction can be achieved using various reagents. Catalytic hydrogenation over metals like platinum, palladium, or Raney nickel is a common method. orientjchem.org Metal-acid systems, such as iron, tin, or zinc in the presence of acid, are also effective for reducing aromatic nitro compounds to their corresponding amines. The specific pathway, whether a direct six-electron reduction or a process involving observable intermediates, depends heavily on the chosen catalytic system and conditions. orientjchem.org

Investigation of Electrophilic and Nucleophilic Reaction Sites

The reactivity of this compound is fundamentally governed by the distribution of electron density across its molecular framework. The interplay between the electron-withdrawing nitro group and the electron-donating methyl and benzyl substituents, combined with the inherent electronic properties of the imidazole ring, creates distinct regions of electrophilicity (electron-loving, susceptible to nucleophilic attack) and nucleophilicity (nucleus-loving, prone to electrophilic attack).

Theoretical and experimental studies on related nitroimidazole compounds provide a strong basis for identifying these reactive sites. The nitro group (-NO2) at the C4 position is a powerful electron-withdrawing group due to both inductive and resonance effects. This significantly lowers the electron density of the imidazole ring, making the ring carbons, particularly C2 and C5, electrophilic. The C=N double bond within the imidazole ring can also be susceptible to addition reactions.

Conversely, the potential nucleophilic centers in the molecule include the nitrogen atom at position 3 (N3) of the imidazole ring, which possesses a lone pair of electrons. However, the strong electron-withdrawing effect of the adjacent nitro group diminishes its nucleophilicity. The oxygen atoms of the nitro group also have lone pairs, making them potential, albeit weak, nucleophilic sites. The π-system of the benzyl group can also exhibit nucleophilic character in certain electrophilic aromatic substitution reactions.

Computational analyses using methods like Density Functional Theory (DFT) on analogous structures, such as 1-benzyl-2-phenyl-1H-imidazole, help in visualizing the molecular orbitals which are key to understanding reactivity. biointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) indicates regions of high electron density and are likely sites for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) highlights electron-deficient areas susceptible to nucleophilic attack. For this compound, the LUMO is expected to be localized primarily over the nitro-substituted imidazole ring, confirming its electrophilic nature.

The identification of electrophilic and nucleophilic centers is crucial for predicting the chemical behavior of the compound. khanacademy.orgyoutube.comyoutube.com For instance, the electron-deficient nature of the imidazole ring suggests that nucleophilic aromatic substitution, particularly at the position ortho or para to the nitro group (C5), could be a feasible reaction pathway, especially with a suitable leaving group. researchgate.net

Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound

Site TypeLocationRationale
Electrophilic C2 of Imidazole RingAdjacent to two nitrogen atoms and influenced by the withdrawing nitro group.
C5 of Imidazole RingActivated by the strongly electron-withdrawing nitro group at C4.
Carbonyl Carbon (if formed via oxidation of methyl group)A classic electrophilic center.
Nucleophilic N3 of Imidazole RingPossesses a lone pair of electrons, though its nucleophilicity is reduced by the adjacent nitro group.
Oxygen atoms of Nitro GroupPossess lone pairs of electrons.
Benzyl Ringπ-electron system can react with strong electrophiles.

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

The kinetic and thermodynamic parameters of reactions involving this compound dictate the feasibility, rate, and outcome of its chemical transformations. While specific experimental kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous nitroimidazole derivatives. researchgate.netnih.govresearchgate.net

Thermodynamic Considerations:

The thermodynamics of a reaction, governed by changes in Gibbs free energy (ΔG), determines the position of equilibrium and the spontaneity of a process. For transformations of this compound, several factors are key:

Reduction of the Nitro Group: The reduction of the nitro group is a thermodynamically favorable process that is central to the biological activity of many nitroimidazoles. mdpi.com This process can proceed through various intermediates, such as nitroso and hydroxylamine derivatives, ultimately leading to an amino group. The high electron affinity of the nitro group makes it a good electron acceptor, driving the reduction.

Nucleophilic Aromatic Substitution: The substitution of a group on the imidazole ring by a nucleophile is thermodynamically controlled by the stability of the starting material, the nucleophile, the leaving group, and the product. The presence of the electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, making the reaction more favorable. researchgate.net

N-Alkylation/De-alkylation: The formation of the N-benzyl bond is a result of a thermodynamically controlled reaction. researchgate.net Cleavage of this bond would require significant energy input, suggesting the product is relatively stable under normal conditions.

Kinetic Factors:

Kinetics, the study of reaction rates, is influenced by factors such as activation energy (Ea), temperature, and the concentration of reactants.

Activation Energy: The activation energy for reactions such as nucleophilic attack on the imidazole ring is lowered by the electron-withdrawing nitro group, which stabilizes the transition state. Conversely, reactions involving electrophilic attack on the ring would have a high activation energy.

Reaction Conditions: The rate of reactions involving this compound is highly dependent on the reaction conditions. For instance, the alkylation to synthesize this compound is influenced by the choice of base, solvent, and temperature, with combinations like potassium carbonate in acetonitrile (B52724) showing good yields. researchgate.net

Degradation Pathways: Studies on the degradation of other nitroimidazoles, such as metronidazole (B1676534), have shown that the process can follow first-order kinetics. researchgate.netnih.gov The degradation can be initiated by factors like UV light or the presence of radicals, leading to the cleavage of the C-NO2 bond and subsequent destruction of the imidazole ring. researchgate.net The rate of degradation is often temperature-dependent, as described by the Arrhenius equation. researchgate.netresearchgate.net Theoretical studies on metronidazole degradation have elucidated the Gibbs free energy barriers for various reaction pathways, showing that addition of radicals to the carbon atom bonded to the NO2 group is often the most feasible channel. nih.gov

Table 2: Summary of Anticipated Kinetic and Thermodynamic Characteristics

TransformationThermodynamic FeasibilityKinetic Factors
Nitro Group Reduction Generally favorable (exergonic) due to the high electron affinity of the nitro group. mdpi.comRate depends on the reducing agent and conditions. Can be a multi-step process with different rate-determining steps.
Nucleophilic Aromatic Substitution Favorable, especially with a good leaving group at C5, due to stabilization of the intermediate by the nitro group. researchgate.netActivation energy is lowered by the nitro group. Rate is dependent on nucleophile strength and concentration.
Electrophilic Attack on Benzyl Ring Possible with strong electrophiles, but the imidazole-nitro moiety is deactivating.Requires forcing conditions (high temperature, strong catalyst).
Thermal Decomposition Stable under normal conditions, but decomposition can occur at elevated temperatures. researchgate.netcolostate.eduThe C-NO2 bond is often the weakest and the first to break. The decomposition mechanism can be complex. colostate.edu

Computational and Theoretical Investigations of 1 Benzyl 2 Methyl 4 Nitro 1h Imidazole and Its Analogs

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-benzyl-2-methyl-4-nitro-1H-imidazole and its analogs, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and a variety of electronic properties.

Researchers commonly employ functionals like B3LYP with basis sets such as 6-31G(d) or DNP 4.4 to perform these calculations. researchgate.netresearchgate.net The process typically involves geometry optimization to find the lowest energy conformation of the molecule. For instance, in a close analog, 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, calculations revealed a dihedral angle of 57.89 (7)° between the imidazole (B134444) and the phenyl rings, indicating the molecule is not planar. researchgate.net The nitro group itself is also typically twisted slightly from the plane of its attached ring. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller energy gap suggests that a molecule is more reactive. Other calculated parameters, such as electronegativity (χ), hardness (η), and global softness (σ), provide further insights into the molecule's electronic behavior and its potential for electron transfer in chemical reactions. researchgate.net

Table 1: Key Electronic Properties Calculated by DFT for Imidazole Derivatives

PropertySymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORepresents the ability to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the ability to accept an electron.
Energy GapΔEIndicates chemical reactivity and stability (ΔE = ELUMO - EHOMO).
ElectronegativityχMeasures the power of an atom or group to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution.
Global SoftnessσReciprocal of hardness, indicates polarizability.
Dipole MomentµMeasures the overall polarity of the molecule.

This table is a representation of parameters typically calculated in DFT studies on imidazole derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of molecules and their biological activities. For nitroimidazole analogs, QSAR studies have been applied to understand the structural features that govern their mechanistic actions, such as antiparasitic or antiproliferative effects. nih.govresearchgate.netnih.gov

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. For example, Hologram QSAR (HQSAR) and random forest-based QSAR models have been developed for nitroimidazole derivatives to explore their activity against Trichomonas vaginalis. nih.gov One such study found that the presence of a 4-nitroimidazole (B12731) moiety, as in this compound, contributed negatively to the modeled activity, whereas a 5-nitroimidazole substitution contributed positively. nih.gov

In another study focused on nitroimidazole sulfonamides as radiosensitizers, 2D-QSAR models were successfully developed to predict sensitizer (B1316253) enhancement ratios, demonstrating the utility of QSAR in predicting the efficacy of new compounds. researchgate.net More recent work on nitroimidazole derivatives with antiproliferative activity under hypoxic conditions used an AutoQSAR approach. The resulting model showed an excellent correlation (r² = 0.86) between the predicted and experimental activities, confirming its predictive power. nih.gov

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). This technique is used to understand the binding mode and affinity of a compound, providing insights into its potential mechanism of action at a molecular level.

Docking studies on analogs of this compound have been performed against various theoretical protein targets. These studies reveal detailed ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and polar contacts, at an atomic level.

For example, docking investigations of hybrid nitroimidazole derivatives into the active site of the human estrogen receptor alpha (hERα) showed that the triazole ring of one active compound formed a hydrogen bond with the amino acid residue Asp58. nih.gov In a different study, cyclin-dependent kinase 2 (CDK2) was identified as a potential target for nitroimidazole-oxadiazole hybrids, with docking studies proposing specific binding interactions within the kinase's active site. nih.gov Similarly, docking of other 4-nitroimidazole derivatives into protein pockets revealed interactions with residues like Phe114 and demonstrated selectivity for the target. researchgate.net These analyses are crucial for understanding how these compounds might exert a biological effect and for guiding the design of more potent and selective analogs.

A key output of molecular docking is the calculation of binding energy or a docking score, which estimates the binding affinity between the ligand and the protein. A more negative value typically indicates a stronger predicted interaction.

Studies on 4-nitroimidazole derivatives have reported specific binding energy values against various protein targets. For instance, a potent derivative docked against Fms-like tyrosine kinase-3 (FLT3) showed a strong binding affinity with a docking score of -8.132 kcal/mol. researchgate.net In another research, active compounds from a series of 4-nitroimidazoles yielded binding affinities of -8.25, -7.68, and -7.17 kcal/mol, indicating a strong potential for binding to the protein's active site. researchgate.net These calculated energies help to rank and prioritize compounds for further investigation.

Table 2: Examples of Molecular Docking Results for Nitroimidazole Analogs

Compound ClassProtein TargetKey Interacting ResiduesCalculated Binding Energy/ScoreReference
4-Nitroimidazole-1,2,3-triazole hybridsHuman Estrogen Receptor α (hERα)Asp58, His231Not specified nih.gov
4-Nitroimidazole-thiadiazole derivativeFms-like tyrosine kinase-3 (FLT3)Not specified-8.132 kcal/mol researchgate.net
4-Nitroimidazole-piperazine derivativesNot specifiedPhe114, HEM600-8.25, -7.68, -7.17 kcal/mol researchgate.net
Nitroimidazole-oxadiazole/triazole hybridsCyclin-dependent kinase 2 (CDK2)Not specifiedNot specified nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations are used to assess the stability of ligand-protein complexes predicted by docking, explore the conformational flexibility of the molecule, and study the dynamics of its interactions.

In studies of nitroimidazole analogs, MD simulations have been conducted for periods up to 200 nanoseconds to evaluate the stability of the docked poses. researchgate.net Analysis of the simulation trajectory, including metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm that the ligand remains stably bound within the protein's active site and reveal which parts of the molecule are most mobile. mdpi.comajchem-a.com For example, simulations have shown that while a ligand as a whole remains stable, a benzene (B151609) ring may exhibit higher fluctuations over the course of the simulation. mdpi.com Furthermore, MD simulations allow for the calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. For one 4-nitroimidazole derivative, the calculated binding free energy was -184.6 kJ/mol, indicating a very stable complex. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

Theoretical methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, from first principles. These predictions are valuable for confirming the structure of newly synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net For imidazole derivatives, these calculated values are often compared with experimental data to validate the computational model and the synthesized structure. researchgate.net

Experimental NMR studies on very close analogs, such as N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles, provide a basis for what to expect. researchgate.net In these compounds, the protons of the methylene (B1212753) bridge (CH₂) typically appear as a singlet around δ 5.40-5.43 ppm in the ¹H NMR spectrum. researchgate.net The methyl group at position 2 of the imidazole ring gives a signal around 2.05-2.48 ppm. mdpi.com The lone proton on the imidazole ring (H-5) is found further downfield, often above 7.9 ppm. mdpi.com In the ¹³C NMR spectrum, characteristic signals appear for the imidazole carbons C2, C4, and C5, typically in the range of 128-157 ppm. mdpi.com Theoretical predictions aim to replicate these experimental values, providing a powerful tool for structural elucidation.

Structure Reactivity/activity Relationships Srr/sar in 1 Benzyl 2 Methyl 4 Nitro 1h Imidazole Derivatives

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of 1-benzyl-2-methyl-4-nitro-1H-imidazole and its analogs are profoundly influenced by the electronic nature of their substituents. The core structure contains a potent electron-withdrawing nitro group (NO₂) at the C4 position, an electron-donating methyl group (CH₃) at the C2 position, and a benzyl (B1604629) group at the N1 position. This arrangement establishes a baseline of electronic distribution and reactivity.

Computational studies on related nitroimidazole derivatives have shown that the introduction of additional electron-withdrawing substituents tends to increase the compound's electrophilicity and chemical hardness while decreasing the basicity of the N3 atom in the imidazole (B134444) ring. sci-hub.sersc.org Conversely, electron-donating groups have the opposite effect. The primary sites of chemical reactivity are typically the nitro group and the N3 atom. sci-hub.sersc.org

The stability of the molecule is also a function of these substituent effects. For instance, the methyl group at the C2 position and the specific location of the nitro group (in this case, C4) cause significant changes in physicochemical features and energetic stability. sci-hub.sersc.org Furthermore, studies on analogous nitrobenzyl systems demonstrate that substituents on the benzyl ring play a critical role in the stability of intermediates formed during reduction. rsc.orgresearchgate.net Electron-donating groups on the benzyl ring can stabilize a developing positive charge on the benzylic carbon during fragmentation reactions, thereby accelerating the release of active chemical species. rsc.orgmasterorganicchemistry.com This suggests that modifying the benzyl group of this compound could be a key strategy for controlling the reactivity of its metabolites.

Table 1: Impact of Substituent Types on Physicochemical Properties of Nitroimidazole Derivatives
Substituent TypeImpact on Ionization PotentialImpact on ElectrophilicityImpact on Chemical HardnessImpact on N3 Atom BasicityReference
Electron-Withdrawing Group (e.g., -NO₂, -Cl)IncreaseIncreaseIncreaseDecrease sci-hub.sersc.org
Electron-Donating Group (e.g., -CH₃, -OCH₃)DecreaseDecreaseDecreaseIncrease sci-hub.sersc.orgrsc.org

Rational Design Principles for Modulating Chemical Properties

The rational design of derivatives of this compound focuses on fine-tuning its properties to enhance therapeutic efficacy. A primary principle is the modification of the molecule to function as a prodrug, which is activated under specific physiological conditions, such as the hypoxic environment of tumors or anaerobic pathogens. researchgate.netnih.gov

Key design strategies include:

Modification of the N1-Substituent : The N1-benzyl group is a crucial site for modification. Attaching different substituents to this position can alter lipophilicity, which affects cell penetration and pharmacokinetic properties. nih.gov For example, creating hybrid molecules by linking the core to other pharmacologically active moieties like piperazine (B1678402) and triazole can generate compounds with novel anticancer activities. nih.gov

Alteration of Ring Substituents : The substituents on the imidazole ring itself are critical for activity. The nitro group is essential for the reductive activation mechanism. nih.gov Moving the nitro group from the 4-position to the 5-position can dramatically alter the biological activity profile, often switching from a compound active in aerobic and anaerobic conditions to one active only in anaerobic environments. nih.gov

Introduction of Conformational Rigidity : Creating more rigid bicyclic structures, such as imidazo-oxazines, has been a successful strategy in developing potent antitubercular agents. nih.gov This conformational restriction can optimize the molecule's interaction with target enzymes.

Enhancing Resonance Conjugation : In related 5-nitroimidazoles, substitutions at the 2-position of the imidazole ring that increase resonance conjugation have been shown to boost antiprotozoal activity, highlighting the importance of the electronic structure across the molecule. humanjournals.com

Table 2: Rational Design Principles and Their Intended Effects
Design PrincipleStructural Modification ExampleGoal/Intended EffectReference
Modulate Lipophilicity & PharmacokineticsVarying the N1-substituent (e.g., replacing benzyl with other groups)Improve cell uptake and distribution nih.govresearchgate.net
Control Activation RateAdding electron-donating groups to the N1-benzyl ringAccelerate fragmentation after reduction rsc.orgresearchgate.net
Enhance Target SpecificityCreating hybrid molecules (e.g., with piperazine-triazole)Introduce new biological targets or dual-action mechanisms nih.govisca.me
Optimize Enzyme InteractionForming rigid bicyclic systems (e.g., imidazo-oxazines)Improve binding affinity and activation by specific enzymes nih.gov

Influence of Structural Modifications on Mechanistic Biological Interactions

Structural modifications to the this compound framework directly influence how these molecules interact with biological systems at a mechanistic level. The biological activity of nitroimidazoles is primarily dependent on the reductive activation of the nitro group. humanjournals.commdpi.com

Nitroreductase Activation : The antimicrobial and cytotoxic effects of nitroimidazoles are initiated by the reduction of the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, by nitroreductase enzymes. nih.govhumanjournals.com This process is highly dependent on the compound's structure. For example, the orientation of the nitroimidazole within the enzyme's active site is critical; efficient reduction occurs when the nitro group is positioned close to the enzyme's flavin mononucleotide (FMN) cofactor. nih.gov Furthermore, different structural classes of nitroimidazoles may be selectively activated by different types of nitroreductases. unimib.it The presence of the nitro group is an absolute requirement for this activation pathway. nih.gov

DNA Binding Affinity : The reactive species generated upon reduction are damaging to macromolecules, with a primary mode of action being the degradation and strand breakage of DNA. humanjournals.comnih.gov The degree of DNA damage induced by a nitroimidazole derivative is directly correlated with its electron affinity (redox potential). nih.gov Structural modifications that enhance the ease of reduction, therefore, lead to greater DNA damage. Additionally, fusing the imidazole core with other structures, such as a second benzylvanillin moiety, has been shown to improve DNA binding through interactions within the minor groove of the DNA helix. researchgate.net

Enzyme Inhibition : Beyond activation by nitroreductases, derivatives of this class can be designed to inhibit other key enzymes. For instance, certain 2-methyl-4-nitroimidazole derivatives have been investigated for their ability to inhibit carbonic anhydrase IX (CAIX), an enzyme associated with cancer. researchgate.net Molecular docking studies of these derivatives have helped to underpin their affinity for specific enzymes. researchgate.net Other research suggests that the nitro group can enable interference with enzymes like iron superoxide (B77818) dismutase (Fe-SOD) in parasites. mdpi.com

Correlation between Electronic Structure and Mechanistic Performance

The mechanistic performance of this compound derivatives is fundamentally linked to their electronic structure. Computational methods like Density Functional Theory (DFT) are used to calculate quantum-chemical descriptors that correlate with biological activity. sci-hub.sersc.orgniscpr.res.in

The key correlations are:

Redox Potential and Cytotoxicity : The one-electron reduction potential is a critical parameter. A higher electron affinity (a less negative reduction potential) facilitates the initial reduction step by nitroreductases, leading to a greater concentration of cytotoxic radical species and, consequently, more significant DNA damage. nih.gov

Electron Distribution and Reactivity : Analysis of atomic charges and Fukui functions shows that reactivity is concentrated on the nitro group and the N3 atom of the imidazole ring. sci-hub.sersc.org The electrophilicity of the molecule, which can be tuned by substituents, is a key predictor of its reactivity with biological nucleophiles after activation. rsc.org

HOMO-LUMO Gap : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and the ease of electronic excitation. A smaller HOMO-LUMO gap often correlates with higher reactivity and can support the presence of intramolecular energy transfer, which is relevant for the molecule's mechanism of action. niscpr.res.in

Table 3: Correlation of Electronic Descriptors with Mechanistic Performance
Electronic DescriptorDefinition/SignificanceCorrelation with PerformanceReference
Redox Potential (Electron Affinity)The tendency of the molecule to accept an electron.A higher electron affinity correlates with more efficient nitroreductase activation and greater DNA damage. nih.gov
Electrophilicity IndexA measure of the molecule's ability to accept electrons.Increased by electron-withdrawing groups; correlates with reactivity towards biological targets. sci-hub.sersc.org
HOMO-LUMO Energy GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally indicates higher chemical reactivity and potential for biological activity. niscpr.res.in
Fukui Functions / Atomic ChargesIndicate the most likely sites for nucleophilic or electrophilic attack.Identifies the nitro group and N3 atom as the primary centers of reactivity. sci-hub.sersc.org

Mechanistic Chemical Biology of 1 Benzyl 2 Methyl 4 Nitro 1h Imidazole at the Molecular Level

The biological activity of 1-benzyl-2-methyl-4-nitro-1H-imidazole, commonly known as benznidazole, is contingent upon the metabolic activation of its nitro group within the target biological environment. This process initiates a cascade of chemical reactions, leading to the formation of reactive intermediates that interact with cellular macromolecules, ultimately resulting in cytotoxicity. The following sections detail the molecular mechanisms underpinning its action, from the initial reductive pathways to its interactions with cellular components.

Applications of 1 Benzyl 2 Methyl 4 Nitro 1h Imidazole in Advanced Chemical Synthesis and Research Probes

Role as a Key Intermediate in Multi-Step Organic Synthesis

1-Benzyl-2-methyl-4-nitro-1H-imidazole serves as a crucial intermediate in the synthesis of more complex molecules. Its preparation is often a key step in multi-step reaction sequences, enabling the introduction of the substituted nitroimidazole scaffold into larger molecular frameworks.

Research has demonstrated efficient methods for the synthesis of this compound and its derivatives. One notable approach involves the N-alkylation of 2-methyl-4(5)-nitroimidazole with benzyl (B1604629) halides. An efficient, highly regioselective synthesis at room temperature has been achieved using a solid-liquid phase transfer catalyst, providing excellent yields of the desired 4-nitroimidazole (B12731) isomer. researchgate.net This method avoids the high temperatures often required for such alkylations and offers a straightforward work-up procedure. researchgate.net

The reaction conditions for the N-alkylation of nitroimidazoles have been studied to optimize yield. For instance, heating the reaction to 60°C has been shown to significantly improve the yields of N-alkylated products. derpharmachemica.comresearchgate.net The choice of base and solvent also plays a critical role, with potassium carbonate in acetonitrile (B52724) being an effective combination. derpharmachemica.comresearchgate.net

Utilization as a Building Block for Complex Heterocyclic Systems

The structure of this compound makes it an ideal building block for the creation of more elaborate heterocyclic systems. The presence of the nitro group and the imidazole (B134444) ring allows for a variety of subsequent chemical transformations.

One significant application is in the synthesis of protic ionic liquids (PILs). A series of novel 4-nitroimidazolium-based protic molten salts have been synthesized through the simple protonation of N¹-alkyl-2-methyl-4-nitro-1H-imidazoles, including the 1-benzyl derivative. researchgate.net These reactions, which produce salts with various organic anions, proceed in excellent yields (95–99%). researchgate.net The resulting ionic liquids are of interest for their potential applications in various chemical processes.

Furthermore, derivatives of this compound are used to construct even more complex heterocyclic structures. For example, the crystal structure of 1-(N¹-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine has been reported, showcasing how the initial imidazole derivative can be functionalized to create intricate molecules with potential biological activities. unimib.it The imidazole nucleus is a well-established pharmacophore, and its incorporation into larger structures is a common strategy in medicinal chemistry. nih.gov

Development as a Chemical Probe for Mechanistic Biological Studies

While direct studies employing this compound as a chemical probe for mechanistic biological studies are not extensively documented, the broader class of nitroimidazoles is well-known for its biological activity, which is intrinsically linked to its chemical properties. The biological action of nitroimidazoles is dependent on the reduction of the nitro group. researchgate.net This reduction, which occurs preferentially in hypoxic (low oxygen) environments, leads to the formation of reactive intermediates, such as anionic nitro radicals and hydroxylamine (B1172632) derivatives, which can exert cytotoxic effects by damaging cellular macromolecules like DNA. researchgate.netnih.gov

This mechanism forms the basis for the use of other nitroimidazole derivatives as:

Hypoxia-selective cytotoxins and radiosensitizers: In cancer therapy, the hypoxic cores of solid tumors can be targeted by nitroimidazoles, which become activated to toxic species in these regions. nih.govniscpr.res.in

Imaging agents for hypoxia: Radiolabeled nitroimidazoles are used in non-invasive detection of hypoxic tissues in tumors. niscpr.res.in

Given that this compound shares the core nitroimidazole structure, it is plausible that it or its derivatives could be developed as chemical probes to study hypoxic states in biological systems. However, specific research to this effect on this particular compound is not yet prominent in the literature.

Potential in Functional Materials Science

The application of this compound in functional materials science is an emerging area with some potential, primarily inferred from the properties of related compounds. The synthesis of protic ionic liquids from this compound, as mentioned earlier, is a direct entry into the field of materials science. researchgate.net Ionic liquids are known for their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, making them useful in catalysis, electrochemistry, and as "green" solvents. tandfonline.com

The broader class of substituted imidazoles and nitroaromatic compounds has been investigated for various material applications:

Optical Properties: Some imidazole derivatives are being explored for their use in dyes for solar cells and other optical applications. rsc.org While not the exact compound, the electro-optical effects of a related molecule, N-benzyl-2-methyl-4-nitroaniline, have been studied, demonstrating that doping with such molecules can improve the performance of liquid crystal displays. researchgate.net This suggests that the nitroimidazole scaffold could be a component in new optical materials.

Catalysis: Imidazole derivatives are used in various catalytic applications. tandfonline.comresearchgate.net For instance, they can be part of organocatalysts or be used to create catalysts supported on nanoparticles. rsc.orgresearchgate.net

While the potential exists, dedicated research into the specific optical, electronic, or catalytic properties of this compound is needed to fully realize its utility in functional materials science.

Degradation Pathways and Environmental Chemical Fate of 1 Benzyl 2 Methyl 4 Nitro 1h Imidazole

Photolytic Degradation Mechanisms

The absorption of light can be a significant driver for the degradation of nitroimidazole compounds in the environment. While specific studies on the photolytic degradation of 1-benzyl-2-methyl-4-nitro-1H-imidazole are not extensively documented, the behavior of other nitroimidazoles under irradiation provides valuable insights into its potential photolytic pathways.

The photochemical degradation of nitroimidazoles is influenced by the substituents on the imidazole (B134444) ring. For instance, the photodegradation of several 4- and 5-nitroimidazoles, including therapeutically used compounds like metronidazole (B1676534), ornidazole, and tinidazole (B1682380), has been shown to follow first-order kinetics both in solution and in the solid state. researchgate.net In aqueous solutions, metronidazole has been identified as one of the most photolabile 5-nitroimidazoles. researchgate.net

Studies on the photodegradation of nitroimidazoles in aqueous solutions by ultraviolet (UV) radiation have revealed that the quantum yields are generally low, indicating a relatively low efficiency of the degradation process through direct photon absorption. nih.gov This suggests that while photolysis occurs, it may require significant light exposure for substantial degradation. The degradation process can lead to the formation of various photoproducts. For some nitroimidazoles, the reaction can proceed through a rearrangement of the nitro group, leading to the formation of oxamides as end products. researchgate.net Furthermore, the generation of more toxic oxidation by-products than the parent compound has been observed during the direct photodegradation of some nitroimidazoles. nih.gov

The presence of other substances in the environment, such as natural organic matter, can also influence the photolytic degradation rate by acting as photosensitizers or inhibitors. nih.gov

Hydrolytic Stability and Pathways

Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. The rate of hydrolysis can be significantly affected by the pH of the water and the presence of catalysts. The stability of a compound to hydrolysis is a key factor in determining its persistence in aqueous environments.

Specific experimental data on the hydrolytic stability of this compound is limited. However, studies on other 5-nitroimidazoles, such as metronidazole, secnidazole (B1681708), ornidazole, and tinidazole, have shown that they can undergo degradation under various stress conditions, including different pH levels. mdpi.com For example, tinidazole has been observed to be relatively stable in acidic conditions (pH 2.62) but degrades in solutions with higher pH, with the most significant degradation occurring at pH 5.56. mdpi.com The degradation of these compounds can lead to the formation of several products. mdpi.com

Given the structure of this compound, the primary sites for potential hydrolytic attack would be the bonds of the imidazole ring and the benzyl (B1604629) group substituent. The nitro group can also influence the electronic properties of the ring, thereby affecting its susceptibility to hydrolysis. Without specific experimental data, it is presumed that the compound may exhibit some degree of hydrolytic degradation, particularly under non-neutral pH conditions, but it is likely to be a slow process in the absence of catalysts.

Chemical Oxidation and Reduction Profiles

Chemical oxidation and reduction reactions are fundamental to the transformation of organic compounds in the environment. These reactions are often mediated by reactive species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can be generated through various natural and engineered processes.

While direct studies on the chemical oxidation and reduction of this compound are scarce, research on other nitroimidazoles provides a strong basis for predicting its behavior. The nitro group in the imidazole ring is a key functional group that governs the redox chemistry of these compounds.

Studies on the degradation of metronidazole initiated by •OH and SO₄•⁻ have shown that the radical addition to the carbon atom bonded to the nitro group is a feasible reaction pathway. nih.gov This initial step can lead to a cascade of further reactions, including the addition of molecular oxygen, hydrogen abstraction, and bond breakage, ultimately resulting in the formation of various degradation products. nih.gov Theoretical studies have confirmed that the reaction of metronidazole with both •OH and SO₄•⁻ radicals is rapid. nih.gov

The degradation of secnidazole, another nitroimidazole, has been shown to be structure-dependent, with its unique active sites making it more susceptible to attack compared to other nitroimidazoles like metronidazole. bohrium.com The presence of electron-donating groups can influence the reactivity of the molecule. bohrium.com In the case of this compound, the benzyl and methyl groups may influence its reactivity towards oxidants and reductants.

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the complete environmental fate of a chemical and assessing the potential risks associated with its transformation products.

For the broader class of 5-nitroimidazoles, several degradation products have been identified under various conditions. For instance, 2-methyl-5-nitroimidazole (B138375) has been identified as a degradation product of both secnidazole and tinidazole in studies using thin-layer chromatography (TLC) coupled with densitometry. mdpi.com Metronidazole has been reported to degrade into simpler compounds like ammonia (B1221849) and acetic acid under certain conditions. researchgate.net The degradation of tinidazole can also lead to its 4-nitro isomer. mdpi.com

A theoretical study on the degradation of metronidazole by •OH and SO₄•⁻ predicted the formation of several by-products through hydroxylation. nih.gov The initial degradation products were found to be potentially more toxic than the parent compound, although further degradation could lead to less harmful substances. nih.gov

For this compound, it is plausible that its degradation would lead to a variety of products resulting from the modification or cleavage of the benzyl group, the methyl group, the nitro group, and the imidazole ring itself. Potential degradation pathways could involve hydroxylation of the benzyl or imidazole ring, reduction of the nitro group to an amino group, and eventual ring opening. However, without specific experimental data, the exact structures of the degradation products remain speculative.

Parent Compound Degradation Condition Identified Degradation Products Reference
SecnidazoleOxidative stress (H₂O₂)2-methyl-5-nitroimidazole mdpi.com
TinidazoleHydrolytic/Thermal stress2-methyl-5-nitroimidazole, 4-nitro isomer mdpi.com
MetronidazolePhotodegradation/Oxidative stressAmmonia, Acetic acid, Hydroxylated by-products researchgate.netnih.gov

Environmental Persistence and Transformation in Abiotic Systems

The environmental persistence of a chemical is its ability to remain in a particular environment in an unchanged form. It is a function of its resistance to various degradation processes. The transformation of a compound in abiotic systems refers to the chemical changes it undergoes without the involvement of living organisms.

The persistence of nitroimidazole compounds in the environment is a concern due to their potential for widespread use and their inherent chemical stability. While specific data on the environmental persistence of this compound is not available, general principles governing the fate of such compounds can be applied.

The persistence of organic chemicals in soil and water is influenced by a combination of factors, including their susceptibility to photolysis, hydrolysis, and chemical oxidation, as well as their tendency to sorb to soil particles. The degradation kinetics of nitroimidazoles, often following first-order reactions, indicate that their concentration will decrease over time, but the rate of this decrease can vary significantly depending on environmental conditions. researchgate.net

The transformation of this compound in abiotic systems will be a result of the combined effects of the degradation pathways discussed above. In sunlit surface waters, photolysis is likely to be a significant transformation process. In groundwater and deep soil layers where light is absent, hydrolysis and redox reactions will be the dominant abiotic transformation pathways. The presence of naturally occurring oxidants and reductants in these environments will play a crucial role in its degradation.

The benzyl and methyl substituents on the imidazole ring of the target compound may influence its partitioning behavior between water and soil, which in turn affects its availability for degradation. Compounds that are strongly adsorbed to soil particles may be less accessible to degradation processes.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-Benzyl-2-methyl-4-nitro-1H-imidazole

Academic research on this compound has established it as a valuable scaffold in medicinal chemistry, primarily for the development of novel anticancer agents. The core of the research revolves around its use as a key intermediate in the synthesis of more complex molecular hybrids. elsevierpure.comresearchgate.net A significant synthetic strategy involves coupling the this compound moiety with other pharmacologically active heterocycles, such as piperazine (B1678402) and 1,2,3-triazoles, through methods like click chemistry. elsevierpure.comnih.gov

These synthetic endeavors have yielded derivatives with potent biological activities. For instance, hybrid molecules incorporating this scaffold have demonstrated significant anti-proliferative effects against human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC3) cancers. elsevierpure.comresearchgate.netnih.gov Specific derivatives have shown IC50 values in the low micromolar range against the MCF-7 cell line. elsevierpure.com To understand the basis of this activity, computational molecular docking studies have been employed. These studies have successfully modeled the interactions between the hybrid compounds and biological targets like the human estrogen receptor alpha (hERα), identifying key hydrogen bonds and polar contacts that may govern their inhibitory action. elsevierpure.comresearchgate.net Furthermore, the structural characteristics of these molecules have been rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, which has provided definitive proof of their conformation. elsevierpure.comnih.govresearchgate.netresearchgate.net

Unexplored Research Avenues and Methodological Challenges

Despite the progress made, significant research avenues concerning this compound and its derivatives remain unexplored. A primary methodological challenge lies in the synthesis, particularly achieving regioselectivity during the N-alkylation of the nitroimidazole core. researchgate.netderpharmachemica.com The outcome of these reactions is highly sensitive to experimental conditions such as the choice of base, solvent, and temperature, which can complicate the synthesis of specific isomers and potentially impact yields. researchgate.netderpharmachemica.com

The biological evaluation of this compound class has been heavily concentrated on its anticancer potential. elsevierpure.comresearchgate.net Its efficacy against other pathogens, such as bacteria, fungi, or parasites, remains a largely uncharted territory. Given that the broader nitroimidazole class contains numerous potent antimicrobial drugs, investigating these activities would be a logical next step. nih.gov A critical and unaddressed research gap is the comprehensive toxicological and mutagenic profiling of these specific compounds. Nitroaromatic compounds are often associated with mutagenicity, a factor that was a developmental hurdle for other nitroimidazole-based drug candidates. nih.gov A thorough investigation into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is essential for any future therapeutic development. elsevierpure.com While the mechanism of action for some derivatives has been hypothesized through docking studies, these computational findings require experimental validation through biochemical and cellular assays to be fully confirmed. elsevierpure.comnih.gov

Prospects for Advanced Materials Development and Mechanistic Chemical Biology Tools

Beyond its therapeutic potential, the this compound scaffold holds promise for applications in materials science and as a tool for chemical biology. The broader class of imidazole (B134444) derivatives has been noted for its potential use in the development of new electronic materials. derpharmachemica.com The specific electronic properties conferred by the nitro group and the benzyl (B1604629) substituent of this compound are yet to be investigated and could be harnessed for applications in organic electronics or as components in functional materials.

The demonstrated synthesis of derivatives bearing versatile functional groups, such as terminal alkynes for "click" chemistry, opens the door to its use in developing mechanistic chemical biology tools. elsevierpure.comnih.govresearchgate.net These functionalized molecules can be converted into chemical probes by attaching reporter tags like fluorophores or biotin. Such probes would be invaluable for:

Target Identification and Validation: Identifying the specific cellular proteins that these compounds bind to, thereby confirming their mechanism of action.

Cellular Imaging: Visualizing the subcellular localization of the compounds to better understand where they exert their effects.

Pathway Analysis: Pull-down experiments using these probes could help elucidate the biological pathways modulated by the compound.

This would transition the molecule from a potential drug candidate to a powerful research tool for dissecting complex biological processes.

Interdisciplinary Research Opportunities

The future development of this compound and its analogues will greatly benefit from increased interdisciplinary collaboration. The existing research already combines synthetic organic chemistry, computational chemistry, and cancer biology. elsevierpure.comresearchgate.net Expanding this collaborative framework will be key to unlocking its full potential.

Chemistry & Materials Science: Collaboration between synthetic chemists and materials scientists could explore the electronic and optical properties of these compounds, potentially leading to the creation of novel sensors or organic semiconductors. derpharmachemica.com

Pharmacology & Toxicology: A crucial partnership between pharmacologists and toxicologists is needed to systematically evaluate the full biological activity spectrum while simultaneously assessing the safety and mutagenicity profiles, a known concern for nitroimidazoles. nih.gov

Structural Biology & Computational Chemistry: Joint efforts between crystallographers and computational biologists can provide a deeper understanding of structure-activity relationships (SAR). While computational docking provides predictive models of binding, co-crystallization of active compounds with their protein targets would offer definitive experimental validation and guide the rational design of next-generation inhibitors. elsevierpure.comresearchgate.net

Such integrated approaches will accelerate the translation of fundamental chemical findings into practical applications, whether in medicine or materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-benzyl-2-methyl-4-nitro-1H-imidazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology is effective for introducing substituents at the imidazole ring’s 4-position, as demonstrated in the synthesis of related nitroimidazole derivatives . Optimization involves controlling temperature (e.g., 120°C for cyclization) and using catalysts like POCl₃. Substituent effects (e.g., benzyl groups) may require protecting-group strategies to avoid side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives show aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.5–3.0 ppm) .
  • IR : Look for NO₂ stretching vibrations near 1520–1350 cm⁻¹ and C-N imidazole ring vibrations at ~1600 cm⁻¹ .
  • X-ray crystallography : Use SHELX software for structure refinement and WinGX for data processing to resolve ambiguities .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates nitroimidazole derivatives. HPLC with C18 columns and UV detection (λ = 254 nm) can resolve polar impurities. Reference standards (e.g., EP-grade impurities) ensure purity validation .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against targets like EGFR?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17). Analyze binding affinity (ΔG) and interactions (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718). Validate predictions with in vitro assays (e.g., MTT cytotoxicity on cancer cell lines) .

Q. What structural modifications enhance the bioactivity of this compound?

  • Methodology : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 4-position to improve electrophilicity. Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to modulate lipophilicity and target selectivity. SAR studies on analogs (e.g., 2-phenyl-1H-benzo[d]imidazoles) show that substituents at R3/R4 positions significantly affect potency .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Methodology : Cross-validate using multiple techniques:

  • X-ray data : Refine with SHELXL to resolve disorder or thermal motion artifacts .
  • NMR/IR discrepancies : Re-examine sample preparation (e.g., solvent polarity, concentration) or consider dynamic effects (e.g., tautomerism). Compare with computational models (DFT-based IR/NMR predictions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.